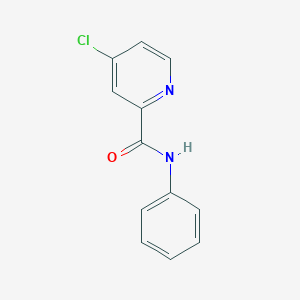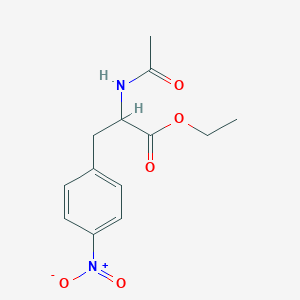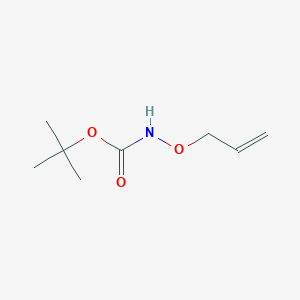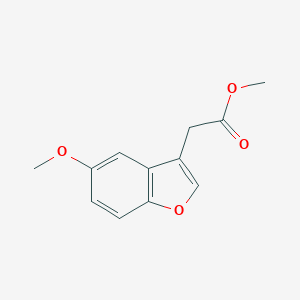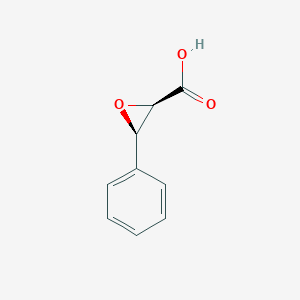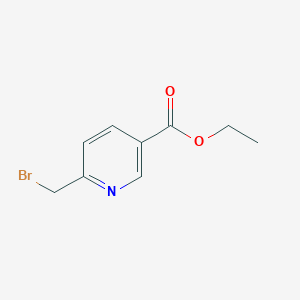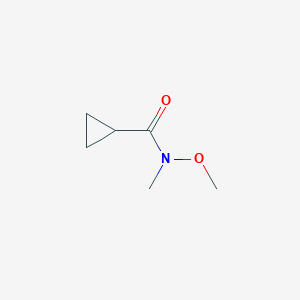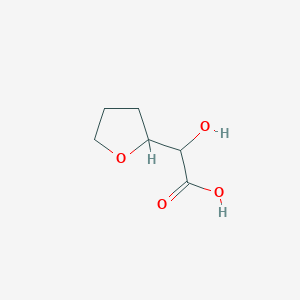
2-Hydroxy-2-(oxolan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-2-(oxolan-2-yl)acetic acid” is a chemical compound with the molecular formula C6H10O4 . It is also known as "tetrahydrofuran-2-ylacetic acid" .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-2-(oxolan-2-yl)acetic acid” consists of a tetrahydrofuran ring attached to an acetic acid group . The molecular weight of this compound is 146.142 .Scientific Research Applications
Selective Esterifications of Primary Alcohols
2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives have shown remarkable effects in selective esterification processes. These compounds can facilitate the esterification of a wide range of carboxylic acids with primary alcohols. An Oxyma derivative, specifically (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, has been highlighted for its utility in these reactions, offering a straightforward post-reaction removal via basic or acidic aqueous workup procedures (Wang et al., 2012).
Asymmetric Synthesis of 1,2-Dioxolane-3-acetic Acids
Research has documented the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, underscoring the utility of 2-Hydroxy-2-(oxolan-2-yl)acetic acid in the synthesis and configurational assignment of complex molecules like plakinic acid A. This process involves the stereoselective opening of enantiomerically enriched oxetanes, demonstrating the compound's critical role in the synthesis of natural products (Dai et al., 2006).
Synthesis of Thiazolidin-4-ones
The compound serves as a precursor in the synthesis of thiazolidin-4-ones, which are important for their potential biological activities. This synthesis pathway involves the reaction of 2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives with various aromatic aldehydes, leading to the formation of Schiff’s bases and subsequent cyclization to yield thiazolidin-4-ones (Čačić et al., 2009).
Hydrothermal Reaction Pathways for Acetic Acid Production
Innovative hydrothermal processes have been developed to enhance the production of acetic acid from carbohydrate biomass. These processes utilize 2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives for the accelerated formation of key intermediates like 5-hydroxymethyl-2-furaldehyde (HMF) and lactic acid (LA), further converting these intermediates into acetic acid. This two-step hydrothermal process not only improves the yield but also the purity of acetic acid, showcasing the compound's application in sustainable chemical production (Jin et al., 2005).
properties
IUPAC Name |
2-hydroxy-2-(oxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(6(8)9)4-2-1-3-10-4/h4-5,7H,1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQIFAYEDNDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(oxolan-2-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

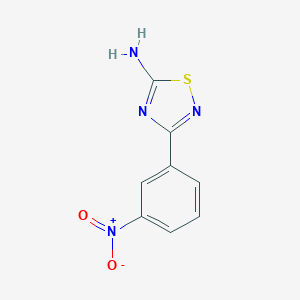
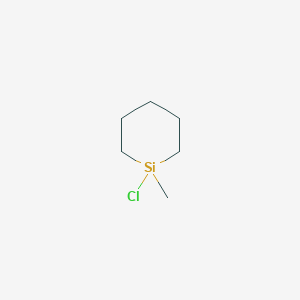
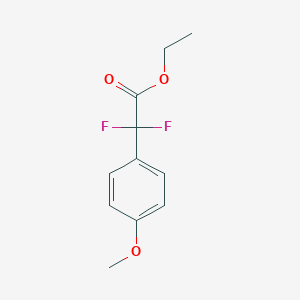


![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)
